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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental drug candidate AZD-1305
with other antiarrhythmic agents, focusing on its atrial-predominant electrophysiological effects.
The information is compiled from preclinical and clinical studies to offer a comprehensive
overview for research and development purposes.

Introduction to AZD-1305

AZD-1305 is an investigational antiarrhythmic compound that demonstrates a multi-ion channel
blocking mechanism of action.[1] It was developed for the management of atrial fibrillation (AF)
and atrial flutter.[1][2] In vitro studies have shown that AZD-1305 inhibits the rapid delayed-
rectifier potassium current (IKr), the L-type calcium current, and the inward sodium current
(INa).[1] A key characteristic of AZD-1305 is its atrial-selective activity, which is advantageous
for targeting atrial arrhythmias while potentially minimizing the risk of ventricular pro-
arrhythmias, a significant concern with many antiarrhythmic drugs.[1][3] Despite promising
preclinical data, the clinical development of AZD-1305 was discontinued due to an unfavorable
benefit-risk profile observed in clinical trials, including QT prolongation and instances of
Torsades de Pointes (TdP).

Mechanism of Action: A Multi-lon Channel Approach

AZD-1305's primary mechanism involves the blockade of several key cardiac ion channels,
which synergistically contribute to its antiarrhythmic and atrial-predominant effects.
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» IKr (hERG) Blockade: As a class Il anti-arrhythmic agent, AZD-1305 blocks the hERG
potassium channel, which is responsible for the IKr current.[1] This action prolongs the action
potential duration (APD) and increases the refractory period in both atrial and ventricular

myocytes.[1]

e Sodium Channel (INa) Blockade: AZD-1305 also blocks voltage-gated sodium channels.
This effect is more pronounced in atrial myocytes compared to ventricular ones.[3][4] This
atrial-predominant INa blockade reduces the maximum upstroke velocity (Vmax) of the
action potential, thereby slowing conduction preferentially in the atria.[3][4] The blockade of
the late sodium current (INalate) by AZD-1305 helps to modulate the instability in
repolarization that can be induced by IKr blockade alone.[1]

e L-type Calcium Current Blockade: The compound also inhibits the L-type calcium current,
which can help to suppress the intracellular calcium oscillations that may lead to early
afterdepolarizations (EADS), a potential trigger for arrhythmias.[1]

This combined blockade of INa, IKr, and the L-type calcium current is central to the
antiarrhythmic potential of AZD-1305.[1]
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Signaling pathway of AZD-1305's multi-ion channel blockade.

Comparative Electrophysiological Data

The atrial-predominant effects of AZD-1305 are most evident when comparing its impact on
atrial versus ventricular tissue, and when benchmarked against agents with different selectivity
profiles, such as the selective IKr blocker Dofetilide.

Table 1: Atrial vs. Ventricular Effects of AZD-1305 in
Canine Models
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] ] Ventricular .
Parameter Atrial Tissue ) Concentration Source
Tissue
Action Potential
Duration 224+12 to 167+14 to
3.0 uM [3]

(APD90) 298+30 ms 20914 ms
Prolongation
Effective
Refractory Significant Moderate

) 1.2 and 4.5 uM [3]
Period (ERP) Increase Increase
Increase
Vmax (AP
Upstroke) -51 +10% -31 +23% 3uM [31[4]
Reduction
Fast Sodium
Current (INa) Greater Inhibition  Lesser Inhibition Not specified [31[4]
Block

Table 2: AZD-1305 vs. Dofetilide - Proarrhythmic
- ial in £ hetized Rabbi

Dofetilide
Parameter AZD-1305 (Selective IKr Source
Blocker)

QT Interval

_ 1458 to 196+18 ms 161+3 to 256+15 ms [5]
Prolongation

Incidence of Torsades

) 0/17 rabbits 12/17 rabbits [5]
de Pointes (TdP)

Beat-to-beat o
o No significant o _
Variability of ) Significant increase [5]
o increase
Repolarization

Experimental Protocols
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The following are summaries of the methodologies used in key preclinical studies to validate
the effects of AZD-1305.

In Vitro Canine Coronary-Perfused Preparations

» Objective: To assess the electrophysiological effects of AZD-1305 on isolated atrial and
ventricular tissues.

o Methodology:

o Canine hearts were excised and specific regions (e.g., right atrial crista terminalis,
pectinate muscle, and ventricular free wall) were dissected and arterially perfused with
Tyrode's solution.

o Transmembrane action potentials were recorded using glass microelectrodes.
o Tissues were stimulated at a fixed cycle length (e.g., 500 ms).
o AZD-1305 was added to the perfusate at varying concentrations.

o Parameters such as Action Potential Duration at 90% repolarization (APD90), Effective
Refractory Period (ERP), and maximum upstroke velocity (Vmax) were measured before
and after drug administration.

e Source Reference: This protocol is based on the methods described in the study by
Burashnikov et al. (2010).[3]

In Vitro Experimental Workflow
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Workflow for in vitro electrophysiological assessment.

Whole-Cell Patch-Clamp Technique

» Objective: To measure the effect of AZD-1305 on specific ion currents (e.g., INa, IKr) in

isolated cardiac myocytes.

o Methodology:
o Atrial and ventricular myocytes were enzymatically isolated from canine hearts.
o The whole-cell patch-clamp technique was employed to record ion currents.

o Specific voltage protocols were applied to isolate the current of interest (e.g., a test pulse
to -10 mV to activate INa).

o AZD-1305 was applied at various concentrations to the extracellular solution.

o The peak and late components of the sodium current and other currents were measured
to determine the extent of blockade and calculate IC50 values.

e Source Reference: This methodology is detailed in studies by Burashnikov et al. (2010) and
Andersson et al. (2010).[3][6]

Comparison with Alternatives

AZD-1305's profile is distinct from other antiarrhythmic agents due to its multi-channel blocking
and atrial-predominant nature.

» Dofetilide: A selective IKr blocker, Dofetilide effectively prolongs APD but does so uniformly
across the atria and ventricles. This lack of selectivity increases the risk of ventricular
proarrhythmias like TdP, a risk that AZD-1305's additional INa and calcium channel blockade
was intended to mitigate.[1][5]

e Ranolazine and Amiodarone: These are other examples of drugs with atrial-selective sodium
channel blocking properties.[7][8] Like AZD-1305, they show a greater effect on atrial than
ventricular sodium channel parameters.[7][8] However, their overall mechanisms and
potencies on different channels vary. Amiodarone, for instance, is a multi-channel blocker
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with a complex pharmacological profile that also includes beta-blocking and potassium
channel blocking effects beyond IKr.[8]

Conclusion

AZD-1305 represents a rational drug design approach aimed at achieving atrial-selective
antiarrhythmic effects to improve the safety profile for AF treatment. Preclinical data robustly
supports its atrial-predominant action, demonstrating a greater effect on sodium and potassium
currents in atrial versus ventricular myocytes.[3][4] This translates to a preferential prolongation
of the refractory period and slowing of conduction in the atria.

However, the translation of these promising preclinical findings to the clinical setting was not
successful, as the drug was associated with significant QT prolongation and proarrhythmic
events. This guide highlights the value of a multi-channel blocking, atrial-selective strategy
while underscoring the complexities of predicting clinical outcomes from preclinical models. The
data and protocols presented serve as a valuable reference for the ongoing development of
safer and more effective antiarrhythmic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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